Dibenzyl 9-Desmethyl D,L-Stepholidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

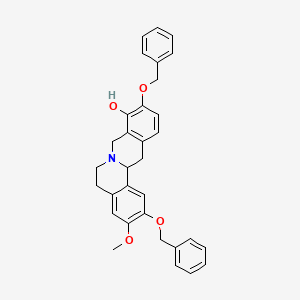

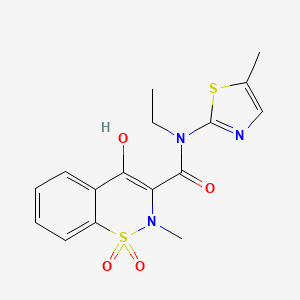

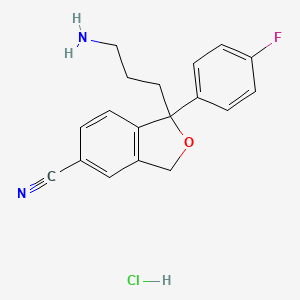

Dibenzyl 9-Desmethyl D,L-Stepholidine (DMDLS) is a synthetic compound derived from the natural alkaloid stepholidine. It is a monoamine oxidase inhibitor (MAOI) that has been studied extensively for its potential therapeutic applications. DMDLS has been shown to have antidepressant and anxiolytic properties, as well as neuroprotective and anticonvulsant effects. In addition, it has been studied as a potential treatment for schizophrenia, Parkinson's disease, and other neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Pharmacological Potential of Related Compounds

Therapeutic Potential of Dibenzyl Trisulphide : Dibenzyl trisulphide, a compound with a structural similarity to Dibenzyl 9-Desmethyl D,L-Stepholidine, exhibits significant pharmacological interest. It acts as a mitogen-activated protein kinase signal transduction molecule, essential for long-term memory improvement and neuronal growth. This compound and its derivatives show potent anti-proliferative/cytotoxic activity against a range of cancer cell lines, highlighting its potential for cancer treatment. The mode of action includes hyper-phosphorylation of MAPKinases and a cytokine switching mechanism, suggesting applications in immunomodulation and neuroprotection (Williams et al., 2007).

Antioxidant Activity Analysis Methods : The study of antioxidants, crucial for understanding the chemical basis of Dibenzyl 9-Desmethyl D,L-Stepholidine's potential therapeutic effects, is advanced through various analytical methods. These methods, such as ORAC, HORAC, TRAP, and TOSC, facilitate the determination of antioxidant capacity, relevant to evaluating the compound's efficacy in combating oxidative stress-related disorders (Munteanu & Apetrei, 2021).

Enzymatic Treatment of Organic Pollutants : The enzymatic approach to remediate various organic pollutants, in the presence of redox mediators, enhances the degradation efficiency of recalcitrant compounds. This research avenue might open up applications for Dibenzyl 9-Desmethyl D,L-Stepholidine in environmental bioremediation, considering its structural and chemical properties could interact with enzyme-mediated pathways (Husain & Husain, 2007).

Drug Addiction Treatment : Research on Chinese herbal medicines, including compounds like l-Stepholidine, highlights the potential of natural compounds in treating drug addiction. These medicines show beneficial effects on opioid abuse and dependence, suggesting a therapeutic pathway that Dibenzyl 9-Desmethyl D,L-Stepholidine could potentially contribute to, given its pharmacological profile (Zhu, Zhang, Huang, & Lu, 2017).

Propiedades

IUPAC Name |

3-methoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31NO4/c1-35-30-17-25-14-15-33-19-27-24(12-13-29(32(27)34)36-20-22-8-4-2-5-9-22)16-28(33)26(25)18-31(30)37-21-23-10-6-3-7-11-23/h2-13,17-18,28,34H,14-16,19-21H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDSNYMMIOETRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675821 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl 9-Desmethyl D,L-Stepholidine | |

CAS RN |

62744-16-5 |

Source

|

| Record name | 2,10-Bis(benzyloxy)-3-methoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)